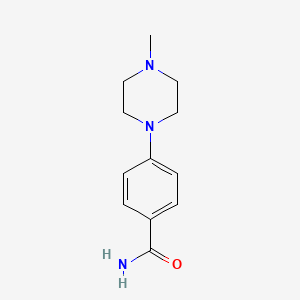

4-(4-Methylpiperazin-1-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVVFVSCHNTYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Methylpiperazin 1 Yl Benzamide and Its Research Intermediates

Established Synthetic Routes to the 4-(4-Methylpiperazin-1-yl)benzamide Scaffold

The synthesis of the this compound core structure is achieved through several reliable and well-documented routes. These methods often involve the strategic formation of the piperazine-aryl bond followed by the construction or modification of the benzamide (B126) functional group.

Direct Reductive Alkylation Approaches

Direct reductive alkylation, also known as reductive amination, is a powerful method for forming carbon-nitrogen bonds and is a key strategy for synthesizing N-alkylpiperazine derivatives. nih.govnih.gov This approach typically involves the reaction of a piperazine (B1678402) derivative with a carbonyl compound, such as an aldehyde or ketone, in the presence of a reducing agent.

In the context of intermediates for this compound, a particularly efficient synthesis involves the direct reductive alkylation of 1-methylpiperazine (B117243) with a 4-formylbenzoic acid derivative. researchgate.net This method is valued for its operational simplicity and high yields. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is selective for the iminium ion intermediate and tolerant of many functional groups. nih.govresearchgate.net This process can be used to synthesize key precursors, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, which can then be converted to the target benzamide. researchgate.net

Table 1: Reductive Alkylation for Synthesis of a Key Precursor

| Amine Reactant | Carbonyl Reactant | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Methylpiperazine | 4-Formylbenzoic acid | Sodium triacetoxyborohydride | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | 95-99% | researchgate.net |

Convergent Synthesis Strategies

For this compound, a convergent strategy involves the synthesis of two key fragments: the 1-methylpiperazine nucleophile and an electrophilic benzoyl moiety, such as 4-(chloromethyl)benzoic acid or its ester equivalent. google.com These two components are then joined in a crucial coupling step. This method allows for the independent synthesis and purification of the building blocks, which can be particularly advantageous for large-scale production. wikipedia.orgresearchgate.net A documented example involves the direct coupling of 4-(chloromethyl)benzoic acid with N-methylpiperazine to form the immediate carboxylic acid precursor to the target benzamide. google.com

Amidation Reactions for Benzamide Bond Formation

The final step in many synthetic routes to this compound is the formation of the amide bond. This transformation is one of the most fundamental reactions in organic chemistry. researchgate.net The most common approach involves the coupling of a carboxylic acid with an amine. researchgate.netresearchgate.net

To synthesize the title compound, the precursor 4-(4-methylpiperazin-1-yl)benzoic acid is activated and then reacted with a source of ammonia (B1221849). The activation of the carboxylic acid is crucial and can be achieved by converting it into a more reactive derivative, such as an acid chloride, or by using coupling reagents. researchgate.net Common coupling agents used in modern amide synthesis include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive such as 4-Dimethylaminopyridine (DMAP) to facilitate the reaction. nih.govnih.gov These reagents generate a reactive O-acylisourea intermediate that is readily attacked by the amine to form the stable benzamide bond.

Hydrolysis and Acid-Base Transformations

Hydrolysis and acid-base reactions are critical transformations for manipulating functional groups and managing the physicochemical properties of intermediates during the synthesis. The hydrolysis of amides and nitriles to carboxylic acids is a common strategy. cdnsciencepub.comlibretexts.orgkhanacademy.org In the synthesis of this compound, a key intermediate, 4-(4-methylpiperazin-1-yl)benzonitrile, can be hydrolyzed to the corresponding carboxylic acid. nih.gov This reaction is typically carried out under alkaline conditions, for example, by refluxing with sodium hydroxide, followed by acidification to precipitate the carboxylic acid product.

The piperazine ring contains two nitrogen atoms, making it a basic functional group. wikipedia.org This basicity allows for important acid-base transformations. The compound and its intermediates can be protonated by acids to form salts, such as dihydrochlorides. google.com This property is frequently exploited for purification purposes, as the salt form often has different solubility characteristics than the free base, allowing for selective precipitation or extraction.

Advanced Synthetic Approaches to this compound Derivatives

Advanced synthetic methods focus on creating derivatives of the core scaffold, often employing reactions that allow for precise and efficient modification of the molecule.

Nucleophilic Substitution Reactions in Scaffold Construction

Nucleophilic substitution reactions are fundamental to the construction of the this compound scaffold. These reactions typically involve the piperazine nitrogen acting as a nucleophile, attacking an electrophilic carbon on the benzene (B151609) ring or a benzylic position. nih.gov

A highly effective method for building the core structure is the reaction of 1-methylpiperazine with a benzene derivative bearing a good leaving group at the benzylic position. For instance, reacting p-cyanobenzyl chloride with N-methylpiperazine provides the intermediate 4-(4-methylpiperazin-1-yl)benzonitrile. Similarly, 4-(chloromethyl)benzoic acid can be directly coupled with N-methylpiperazine. google.com These reactions are typically performed in a suitable solvent, often in the presence of a base to neutralize the acid formed during the reaction. google.com Nucleophilic aromatic substitution (SNAr) on an activated aromatic ring (e.g., a fluorinated benzene derivative) is another powerful, related strategy for forming the aryl-piperazine bond. beilstein-journals.org

Table 2: Nucleophilic Substitution for Scaffold Construction

| Electrophile | Nucleophile | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| p-Cyanobenzyl chloride | N-Methylpiperazine | Ethanol-water | 4-(4-Methylpiperazin-1-yl)benzonitrile | |

| 4-(Chloromethyl)benzoic acid | N-Methylpiperazine | Sodium hydroxide/Water | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | google.com |

Catalyst Systems and Reaction Condition Optimization

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the aryl-nitrogen bond of the piperazine or the construction of the primary benzamide group. Optimization of these routes relies on the careful selection of catalyst systems and reaction conditions to maximize yield and purity.

Two principal synthetic strategies are considered:

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct coupling of 1-methylpiperazine with a benzamide derivative bearing a suitable leaving group at the 4-position, such as a halogen. The reaction of 4-fluorobenzamide (B1200420) with 1-methylpiperazine is a representative example. This reaction is typically facilitated by a base in a polar aprotic solvent. Optimization involves screening different bases, solvents, and temperature profiles to favor the substitution reaction.

Amidation of a Carboxylic Acid Precursor: This two-step approach first involves the synthesis of 4-(4-methylpiperazin-1-yl)benzoic acid, followed by its conversion to the primary amide. The initial step mirrors the SNAr reaction, using a 4-halobenzoic acid. The subsequent amidation of the carboxylic acid is a critical step where various catalytic and activation methods can be employed. The direct conversion of a carboxylic acid and an amine (ammonia in this case) is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com Therefore, activating the carboxylic acid is standard practice.

Key optimization strategies for the amidation step include:

Conversion to Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with ammonia or an ammonia source to form the benzamide. masterorganicchemistry.com

Use of Coupling Agents: In analogy to peptide synthesis, carbodiimide (B86325) coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with additives like N-hydroxybenzotriazole (HOBt), can be used to facilitate amide bond formation under milder, neutral conditions. masterorganicchemistry.com

Pyrolysis: A "brute force" method involves heating the ammonium salt of the carboxylic acid to high temperatures, driving off water to form the amide. masterorganicchemistry.com This method avoids coupling agents but requires significant energy input.

The following table summarizes and compares potential optimized conditions for these synthetic pathways.

| Parameter | Pathway A: SNAr | Pathway B: Amidation (via Acyl Chloride) | Pathway B: Amidation (Coupling Agent) |

| Starting Materials | 4-Fluorobenzamide, 1-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)benzoic acid, SOCl₂, Ammonia | 4-(4-Methylpiperazin-1-yl)benzoic acid, Ammonia, DCC/EDCI |

| Catalyst/Reagent | Base (e.g., K₂CO₃, Et₃N) | Activating Agent: SOCl₂ | Coupling Agent: DCC or EDCI (catalytic or stoichiometric) |

| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Anhydrous non-protic (e.g., THF, CH₂Cl₂) | Anhydrous non-protic (e.g., CH₂Cl₂, DMF) |

| Temperature | Elevated (e.g., 80-150 °C) | Step 1: Reflux; Step 2: 0 °C to RT | 0 °C to Room Temperature (RT) |

| Key Optimization | Choice of base and solvent to balance reactivity and side reactions. | Control of temperature during addition of ammonia to the reactive acyl chloride. | Use of additives like HOBt to suppress side reactions and improve efficiency. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally and economically sustainable processes. unibo.it Analysis of the potential synthetic routes reveals opportunities to improve their green credentials.

Atom Economy: The direct SNAr route (Pathway A) generally has a better atom economy than multi-step pathways involving activating agents. The amidation of a carboxylic acid via an acyl chloride (Pathway B) generates byproducts like SO₂ and HCl, while the use of coupling agents like DCC results in the formation of dicyclohexylurea as a stoichiometric byproduct, significantly lowering the atom economy. masterorganicchemistry.com The pyrolysis method, in contrast, has a high atom economy, with water being the only byproduct, but its high energy demand is a major drawback. masterorganicchemistry.com

Solvent and Reagent Choice: Many common solvents for SNAr and coupling reactions, such as DMF, DMSO, and chlorinated solvents (CH₂Cl₂), are flagged as problematic or hazardous. unibo.it A key green optimization is the investigation of safer, more sustainable alternative solvents. Similarly, reagents like thionyl chloride are highly toxic and corrosive. masterorganicchemistry.com

Process Intensification: A patent for the related compound, 4-((4-methylpiperazin-1-yl)methyl)benzamide, describes a solvent-free, solid-phase reaction at room temperature, which represents a significant green advancement by eliminating solvent waste entirely. google.com Another green technology mentioned in the synthesis of a precursor is the use of nanofiltration to purify the product mixture, which can be less energy-intensive than distillation and allows for the recycling of unreacted materials and solvents. google.com

Catalysis: The ideal synthesis would employ a non-toxic, recyclable catalyst. While the SNAr reaction is often base-mediated rather than truly catalytic, amidation can potentially be achieved using chemo-enzymatic methods, which operate in aqueous media under mild conditions, representing a frontier in green synthesis. unibo.it

Functional Group Interconversions on the this compound Structure

Once synthesized, the this compound molecule possesses several reactive sites—the primary amide, the aromatic ring, and the tertiary amine of the piperazine—that allow for a variety of subsequent chemical transformations. These interconversions are valuable for creating derivatives with modified properties for research purposes.

Reduction of the Primary Amide: The benzamide functional group can be reduced to an aminomethyl group. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or a borane-tetrahydrofuran (B86392) complex (BH₃·THF). The reaction converts the amide into [4-(4-methylpiperazin-1-yl)phenyl]methanamine , transforming the electronic nature of the substituent from electron-withdrawing to an electron-donating alkyl-amine group. vanderbilt.edu

Dehydration to a Nitrile: The primary amide can undergo dehydration to yield the corresponding nitrile. This functional group interconversion can be accomplished using various dehydrating agents, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or tosyl chloride in pyridine. vanderbilt.edu The product of this reaction is 4-(4-methylpiperazin-1-yl)benzonitrile , which can serve as an intermediate for other functionalities, such as tetrazoles.

N-Alkylation/Quaternization of Piperazine: The nucleophilic tertiary amine nitrogen atom on the piperazine ring can react with alkyl halides (e.g., methyl iodide) in a standard N-alkylation reaction. This process leads to the formation of a quaternary ammonium salt . This modification introduces a permanent positive charge to the molecule, significantly altering its solubility and biological interaction profile.

Hofmann Rearrangement: A classic transformation for primary amides is the Hofmann rearrangement, which converts the amide into a primary amine with the loss of the carbonyl carbon. Treatment of this compound with bromine or N-bromosuccinimide in the presence of a strong base (like NaOH) would theoretically yield 4-(4-methylpiperazin-1-yl)aniline . This reaction provides a pathway to introduce an amino group directly onto the benzene ring, opening up further derivatization possibilities such as diazotization.

Preclinical Molecular Targets and Mechanism of Action of 4 4 Methylpiperazin 1 Yl Benzamide and Its Bioactive Derivatives

Tyrosine Kinase Enzyme Inhibition

The 4-(4-methylpiperazin-1-yl)benzamide moiety is a cornerstone in the design of numerous potent tyrosine kinase inhibitors. These inhibitors have shown remarkable efficacy in preclinical models by targeting specific kinases that are often dysregulated in cancer.

Specific Kinase Target Identification

Derivatives of this compound have been engineered to selectively inhibit key tyrosine kinases, including the rearranged during transfection (RET) kinase and the challenging Bcr-Abl T315I mutant.

RET Kinase: The receptor tyrosine kinase RET is a crucial driver in several cancers, such as thyroid carcinoma and non-small cell lung cancer (NSCLC). nih.gov A derivative, 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide, has been identified as a potent and selective RET inhibitor. nih.gov This compound demonstrated significant antiproliferative activity against cancer cells with KIF5B-RET and CCDC6-RET fusions, as well as those with gatekeeper mutations (V804L and V804M), which confer resistance to other RET inhibitors. nih.govwikipedia.org It exhibited impressive inhibitory activity against wild-type RET and its mutants, with IC50 values as low as 4 nM. nih.gov Another series of 4-chloro-benzamide derivatives were also evaluated as RET kinase inhibitors, with some compounds showing strong inhibition at both the molecular and cellular levels. nih.gov The use of 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide has been specifically proposed for treating diseases associated with mutated-RET kinase. google.com

Bcr-Abl T315I Mutant Kinase: The T315I "gatekeeper" mutation in the Bcr-Abl kinase confers resistance to most imatinib-based therapies for chronic myeloid leukemia (CML). nih.govnih.gov A derivative, 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), was designed to be a potent, orally active pan-inhibitor of Bcr-Abl, including the T315I mutant. drugbank.com Similarly, the diarylamide 3-aminoindazole derivative, AKE-72, which incorporates the (4-ethylpiperazin-1-yl)methyl tail, demonstrated potent inhibition of both wild-type Bcr-Abl (IC50 < 0.5 nM) and the T315I mutant (IC50 = 9 nM). nih.govtandfonline.com Another compound, CHMFL-ABL-121, also showed high potency against a variety of ABL mutants, including T315I. drugbank.com These findings highlight the versatility of the this compound scaffold in overcoming significant mechanisms of drug resistance.

Adenosine Triphosphate (ATP) Competitive Binding Mechanisms

The primary mechanism by which these benzamide (B126) derivatives inhibit kinase activity is through competitive binding to the ATP-binding pocket of the target kinase. nih.gov By occupying this site, the inhibitors prevent the binding of ATP, a crucial step in the phosphorylation cascade that drives many cellular processes. This competitive inhibition effectively blocks the kinase's catalytic activity. nih.gov

The design of these inhibitors often involves creating a structure that can form specific interactions within the ATP-binding site. For instance, the discovery of CHMFL-ABL/KIT-155, a potent type II ABL/c-KIT dual kinase inhibitor, highlighted a unique hinge binding mode where a hydrogen bond forms between the inhibitor and the kinase backbone. nih.gov This distinct interaction provides a novel pharmacophore for the development of other type II kinase inhibitors. nih.gov Similarly, 3D-QSAR and molecular docking studies of ATP-competitive Akt inhibitors with a 4-(piperazin-1-yl)pyrimidine (B1356849) scaffold have provided insights into the ligand-protein interactions responsible for high inhibitory potency. iscience.in

Regulation of Nuclear Receptors and Transcription Factors

The influence of the this compound scaffold extends to the regulation of nuclear receptors and transcription factors, which are pivotal in controlling gene expression related to cell fate and metabolism.

FOXO1: The Forkhead box protein O1 (FOXO1) is a transcription factor that plays a critical role in various cellular processes, including apoptosis and cell cycle control. nih.gov The activity of FOXO proteins is regulated by post-translational modifications such as phosphorylation. nih.gov While direct regulation of FOXO1 by this compound itself is not extensively documented, the pathways that these kinase inhibitors target, such as the PI3K-Akt pathway, are major regulators of FOXO activity. By inhibiting kinases upstream of FOXO1, these compounds can indirectly influence its transcriptional activity.

Interaction with Discoidin Domain Receptors (DDR1/DDR2)

Discoidin domain receptors (DDRs) are a unique class of receptor tyrosine kinases that are activated by collagen. frontiersin.org They are implicated in various pathological processes, including cancer progression and fibrosis. frontiersin.orgnih.gov

Derivatives of benzamide have been identified as potent and selective inhibitors of DDR1. nih.gov For example, a series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides were discovered to be orally bioavailable DDR1 inhibitors with high selectivity over DDR2, Bcr-Abl, and c-Kit. nih.gov One of the lead compounds from this series inhibited DDR1 with an IC50 value of 6.8 nM and demonstrated potent inhibition of proliferation in cancer cells with high DDR1 expression. nih.gov The inhibition of DDR1 has been shown to reduce collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma. researchgate.net Furthermore, targeting DDR1 and DDR2 has been shown to overcome resistance to BRAF-targeted therapy in melanoma. nih.gov

Modulation of Mitogen-Activated Protein (MAP) Kinases

The mitogen-activated protein (MAP) kinase pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis.

p38α: The p38α MAP kinase is a key player in the production of pro-inflammatory cytokines and is a target for the treatment of inflammatory diseases. researchgate.netuni-tuebingen.de A derivative, N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), was identified as a clinical candidate and a potent p38α MAP kinase inhibitor. researchgate.netnih.gov X-ray crystallography studies revealed that this class of inhibitors can induce a switch in the kinase's conformation from DFG 'out' to DFG 'in', which is a significant finding for inhibitor design. researchgate.netnih.gov The p38α kinase is also a major regulator of Rab5 activity, a protein involved in endocytosis and implicated in neurodegenerative diseases. nih.gov

Other Receptor and Enzyme System Interactions

The versatility of the this compound scaffold is further demonstrated by its interaction with other receptor and enzyme systems.

Dipeptidyl Peptidase-IV (DPP-4): Novel benzamide fragments have been designed to target the S2' site of DPP-4, an enzyme involved in glucose metabolism. One such derivative showed potent DPP-4 inhibitory activity with an IC50 value of 1.6 nM and exhibited good selectivity over related enzymes. nih.gov

Muscarinic Acetylcholine (B1216132) Receptor Subtype 1 (M1): A series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides were developed as selective antagonists for the M1 muscarinic acetylcholine receptor, which is a potential target for treating movement disorders. nih.gov

Dopamine (B1211576) D4 Receptors: Substituted [(4-phenylpiperazinyl)-methyl]benzamides have been identified as selective agonists for the dopamine D4 receptor. nih.gov

Glycine (B1666218) Transporter 1 (GlyT1): N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides have been discovered as novel, selective, and potent inhibitors of GlyT1, a target for schizophrenia treatment. researchgate.net

Kappa Opioid Receptor: Benzamide analogues have been developed as selective kappa opioid receptor antagonists. nih.gov

Mammalian Target of Rapamycin (mTOR): A benzonaphthyridinone inhibitor containing a piperazine (B1678402) moiety was developed as a highly potent and selective mTOR inhibitor for cancer treatment. nih.gov

c-Kit and Other Kinases: The derivative masitinib, which incorporates the 4-[(4-methylpiperazin-1-yl)methyl]benzamide (B1387768) structure, is a tyrosine kinase inhibitor that targets c-Kit, PDGFR, Lck, FAK, and FGFR3. wikipedia.org Imatinib (B729), another well-known kinase inhibitor with this scaffold, also targets c-Kit in addition to Bcr-Abl. sigmaaldrich.commdpi.com

Cellular Signaling Pathway Disruption and Modulation

The therapeutic effects of this compound derivatives are primarily attributed to their ability to interfere with specific molecular targets within cellular signaling cascades. A key bioactive derivative, Imatinib, functions as a potent tyrosine kinase inhibitor. It selectively targets the ATP binding site of several tyrosine kinases, thereby blocking their catalytic activity and preventing the downstream phosphorylation of target proteins essential for cell growth and survival. drugbank.com

Induction of Apoptosis Pathways

Research has demonstrated that N-substituted benzamides, a class to which this compound belongs, can trigger programmed cell death, or apoptosis. One of the primary mechanisms involves the mitochondria-mediated apoptotic pathway. This process is characterized by the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov The released cytochrome c then associates with Apaf-1 and procaspase-9 to form a complex known as the apoptosome, which subsequently activates caspase-9 and the downstream executioner caspases-3, -6, and -7. nih.gov

A prominent bioactive derivative of this compound, Imatinib, effectively induces apoptosis in cancer cells. pharmgkb.org In chronic myeloid leukemia (CML) cells expressing the BCR-ABL fusion protein, Imatinib's inhibition of this constitutively active tyrosine kinase is a critical event that leads to the induction of apoptosis. pharmgkb.orgnih.gov Similarly, in gastrointestinal stromal tumor (GIST) cells with activating mutations in the c-Kit receptor tyrosine kinase, Imatinib's inhibitory action on c-Kit signaling can also trigger apoptosis. drugbank.comyoutube.com

Studies on cholangiocarcinoma cells, which may not express the typical targets of Imatinib like PDGFR, c-Abl, or c-Kit, have revealed alternative apoptotic mechanisms. In these cells, Imatinib treatment led to a decrease in the phosphorylation of the epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK). This resulted in reduced Akt activity and a subsequent loss of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family, ultimately leading to caspase-dependent apoptosis. elsevierpure.com The overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit apoptosis induced by N-substituted benzamides, highlighting the importance of the Bcl-2 family in this process. nih.govnih.gov

Table 1: Key Molecular Events in Apoptosis Induction

| Compound/Class | Key Molecular Event | Cellular Outcome |

| N-substituted benzamides | Release of cytochrome c from mitochondria | Activation of caspase-9 and downstream caspases |

| Inhibition by Bcl-2 overexpression | Inhibition of apoptosis | |

| Imatinib | Inhibition of BCR-ABL tyrosine kinase | Induction of apoptosis in CML cells |

| Inhibition of mutant c-Kit tyrosine kinase | Induction of apoptosis in GIST cells | |

| Decreased EGFR and FAK phosphorylation | Loss of Mcl-1 and caspase-dependent apoptosis in cholangiocarcinoma cells |

Inhibition of Cell Proliferation Pathways

In addition to inducing apoptosis, this compound and its derivatives can halt the uncontrolled growth of cancer cells by inhibiting cell proliferation pathways. A common mechanism observed with N-substituted benzamides is the induction of a cell cycle block at the G2/M phase. nih.govnih.gov This arrest prevents cells from entering mitosis, thereby stopping their division and proliferation. Interestingly, this G2/M block has been observed to be independent of p53 activation in some cancer cell lines. nih.govnih.gov

Imatinib has been shown to inhibit the proliferation of various cancer cells. pharmgkb.org In colon cancer cells, Imatinib treatment was found to up-regulate the G1 phase of the cell cycle while down-regulating the S and G2 phases, suggesting an arrest in the G1 phase. nih.gov This anti-proliferative effect was associated with an increase in the expression of the cyclin-dependent kinase inhibitor p27. nih.gov In CML cells, the inhibition of the BCR-ABL tyrosine kinase by Imatinib effectively blocks the Ras/MAPK signaling cascade, a critical pathway for cell proliferation. ashpublications.org

Furthermore, the inhibition of the T cell receptor (TCR) signaling pathway by Imatinib can suppress T cell activation and proliferation. nih.gov This is achieved by inhibiting the phosphorylation of key tyrosine kinases in the TCR signaling cascade, such as Lck and ZAP70. nih.gov

Table 2: Mechanisms of Cell Proliferation Inhibition

| Compound/Class | Mechanism | Cellular Outcome |

| N-substituted benzamides | Induction of G2/M cell cycle block | Arrest of cell division |

| Imatinib | Upregulation of p27 and G1 cell cycle arrest | Inhibition of colon cancer cell proliferation |

| Inhibition of Ras/MAPK pathway | Blockade of proliferation in CML cells | |

| Inhibition of TCR signaling (Lck, ZAP70) | Suppression of T cell proliferation |

Preclinical Biological Activity Profiling of 4 4 Methylpiperazin 1 Yl Benzamide and Its Derivatives

In Vitro Pharmacological Evaluations

Cell Line Growth Inhibition Assays

Derivatives of 4-(4-methylpiperazin-1-yl)benzamide have demonstrated significant potential in inhibiting the growth of various cancer cell lines. Studies have shown that these compounds can induce apoptosis, or programmed cell death, through the activation of caspase pathways. This pro-apoptotic activity suggests a possible application for these derivatives as anticancer agents.

One area of focus has been on their activity as kinase inhibitors. For instance, a novel derivative, CHMFL-ABL/KIT-155, has shown strong antiproliferative activities against cancer cell lines driven by BCR-ABL and c-KIT, such as those found in Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs). nih.gov This inhibition is achieved by blocking the signaling pathways mediated by these kinases, leading to cell cycle arrest and apoptosis. nih.gov

Furthermore, certain 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have exhibited inhibitory activity against a panel of seven cancer cell lines, with results comparable to the established drug sorafenib. bookpi.org Two promising compounds from this series, designated as 7 and 10, displayed significant potency against K562, HL-60, and OKP-GS cancer cell lines. bookpi.org These compounds were found to induce apoptosis and arrest the cell cycle at the G2/M phase in OKP-GS cells. bookpi.org Another study on a novel 4-(benzo nih.govdioxol-5-ylmethyl) piperazine (B1678402) amide derivative, compound 3, revealed promising cytotoxic effects on MDA-MB-231 breast cancer cells, with an IC50 value of 11.3 µM. ijpsr.com This compound was also shown to induce apoptosis and block the cell cycle in the G0/G1 phase. ijpsr.com

The structural backbone of these compounds, particularly the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide moiety, has been a key focus in their design as potential kinase inhibitors. nih.gov The addition of various purine (B94841) derivatives to this backbone has been explored to enhance their anticancer activity. nih.gov

Table 1: Cell Line Growth Inhibition by this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| General Derivatives | Human cancer cell lines | Induce apoptosis via caspase pathway activation. |

| CHMFL-ABL/KIT-155 | CML/GISTs cell lines (e.g., K562) | Strong antiproliferative activity by blocking BCR-ABL/c-KIT pathways. nih.gov |

| 4-Methylbenzamide-purine derivatives (7 & 10) | K562, HL-60, OKP-GS | Inhibitory activity comparable to sorafenib; induce apoptosis and G2/M cell cycle arrest. bookpi.org |

| Compound 3 (piperazine amide derivative) | MDA-MB-231 | Promising cytotoxic effects (IC50 = 11.3 µM); induces apoptosis and G0/G1 cell cycle arrest. ijpsr.com |

Enzyme Activity Assays

The primary mechanism of action for many this compound derivatives involves the inhibition of specific enzymes, particularly protein kinases. These enzymes are crucial for cellular signaling, and their dysregulation is often implicated in diseases like cancer.

Derivatives of this compound have been identified as potent inhibitors of several kinases. For example, CHMFL-ABL/KIT-155 is a potent dual inhibitor of ABL and c-KIT kinases, with IC50 values of 46 nM and 75 nM, respectively. nih.gov It exhibits high selectivity, as demonstrated in a KINOMEscan assay across 468 kinases and mutants. nih.gov Another derivative, compound 9x, has been identified as a potent inhibitor of the RET receptor tyrosine kinase and its gatekeeper mutant, which is often associated with drug resistance in certain cancers. nih.gov

The design of these inhibitors often involves creating structures that can bind to the ATP-pocket of the kinase. bookpi.org For instance, purine derivatives are incorporated into the molecular structure to mimic the natural ATP substrate and form hydrogen bonds within the kinase's active site. bookpi.orgnih.gov Docking studies have shown that some derivatives bind to protein kinases as type 2 inhibitors, interacting with the allosteric pocket of the enzyme. bookpi.org

Furthermore, some derivatives have been investigated for their ability to inhibit other enzymes. For example, a series of 1-(4-(benzamido)phenyl)-3-arylurea derivatives were designed as potential aromatase inhibitors, an enzyme involved in estrogen biosynthesis and a target in breast cancer therapy. rsc.org Docking studies identified compounds with good binding energies and interactions with key residues of the aromatase enzyme. rsc.org Additionally, benzamide-based compounds have been developed as inhibitors of FtsZ, a protein crucial for bacterial cell division, highlighting their potential as antibacterial agents. nih.gov A next-generation benzamide (B126), TXH9179, demonstrated superior bactericidal potency against various strains of Staphylococcus aureus. nih.gov

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative | Target Enzyme(s) | IC50 Value(s) |

|---|---|---|

| CHMFL-ABL/KIT-155 | ABL kinase, c-KIT kinase | 46 nM, 75 nM nih.gov |

| Compound 9x | RET kinase | Not specified |

| Compounds 7, 9, 10 (4-methylbenzamide-purine derivatives) | PDGFRα, PDGFRβ | 36%-45% inhibition at 1 µM bookpi.org |

| TXH9179 | FtsZ (S. aureus) | 4-fold more potent than TXA707 nih.gov |

| 1-(4-(benzamido)phenyl)-3-arylurea derivative (6g) | Aromatase | Binding energy of -8.6 kcal/mol (docking study) rsc.org |

Receptor Binding Studies and Ligand-Target Interactions

The structural characteristics of this compound and its derivatives allow them to interact with a variety of cellular receptors. The 4-methylpiperazine moiety, in particular, is known to enhance solubility and modulate receptor interactions.

Studies have explored the binding of these compounds to several receptor types. For example, certain derivatives have been investigated as ligands for serotonin (B10506) receptors. nih.gov The minimal pharmacophoric element for many serotonin and dopamine (B1211576) receptor ligands, a protonatable basic nitrogen at a specific distance from an aromatic ring, is present in the structure of these compounds. nih.gov This has led to the design of derivatives with dual affinity for serotonin reuptake transporters (SERT) and 5-HT1A receptors. nih.gov

In the realm of opioid receptors, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which share structural similarities with the core scaffold, have been identified as a new class of opioid receptor antagonists. nih.gov Further research led to the discovery of a potent and selective kappa opioid receptor antagonist, N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a), through in vitro [35S]GTPγS binding assays. nih.govnih.gov

Additionally, a radiolabeled derivative, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP), has been synthesized and shown to have a high affinity for both sigma-1 and sigma-2 receptor subtypes. nih.gov Competition binding studies in MCF-7 breast cancer cells demonstrated high-affinity binding, suggesting the potential of this ligand for imaging breast cancer. nih.gov

The interaction of these ligands with their targets is often elucidated through molecular docking and crystallographic studies. For instance, the binding mode of CHMFL-ABL/KIT-155 to its target kinases involves a unique hydrogen bond with the kinase backbone. nih.gov Similarly, crystallographic studies have confirmed the direct interaction of the FtsZ inhibitor TXH9179 with S. aureus FtsZ, detailing the key molecular contacts. nih.gov

Neurotransmitter System Modulation Assays

Derivatives of this compound have shown potential for modulating neurotransmitter systems, suggesting their utility in treating neurological and psychiatric disorders.

A significant area of investigation has been their interaction with serotonin receptors. Certain benzamide derivatives have been synthesized and evaluated as serotonin 4 (5-HT4) receptor agonists. nih.gov These compounds were tested for their ability to contract the isolated guinea-pig ascending colon, a functional assay for 5-HT4 receptor agonism. nih.gov One such derivative, 4-Amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide (1a, Y-34959), demonstrated favorable pharmacological profiles for enhancing gastrointestinal motility. nih.gov Further modifications to improve oral bioavailability led to compounds with superior profiles. nih.gov

Other derivatives have been developed as potent and selective 5-HT6 receptor ligands, which are a promising target for the treatment of Alzheimer's disease. mdpi.com For example, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (3) was identified as a potent 5-HT6R ligand with a Ki of 13 nM. mdpi.com

In addition to serotonin receptors, these compounds have been studied for their effects on dopamine receptors. One analog, 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-benzamide (WC-10), displays high affinity and moderate selectivity for dopamine D3 receptors over D2 receptors. wustl.edu A tritiated version of this compound, [3H]WC-10, has been used in quantitative autoradiography studies to map the density of D3 receptors in the brain. wustl.edu

The potential for these compounds to act as kappa opioid receptor antagonists also has implications for neurotransmitter modulation, as this system is involved in stress, anxiety, and depression. nih.gov

Antimicrobial Activity Assessments

The antimicrobial properties of this compound and its derivatives have been investigated, revealing potential for the development of new antibiotics.

Modifications of the core compound have been shown to exhibit significant antibacterial activity. Benzamide-based compounds have emerged as a promising class of inhibitors targeting FtsZ, a crucial protein in bacterial cell division. nih.gov One such inhibitor, TXH9179, displayed superior bactericidal potency against a wide range of clinical isolates of methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), including strains resistant to vancomycin (B549263) and linezolid. nih.gov The mechanism of action was confirmed to be the inhibition of FtsZ, leading to disruptions in cell morphology and division. nih.gov

Another study focused on novel 4-(4-benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile derivatives and evaluated their in vitro activity against Staphylococcus aureus ATCC 25923 and Pseudomonas aeruginosa ATCC 10145. nih.gov These compounds represent a hybrid structure combining quinoline (B57606) and piperazine moieties, which have been individually associated with antibacterial effects. nih.gov

Furthermore, a comparative study of 4-methylthieno[2,3-d]pyrimidine (B11840) derivatives and their 4-oxo analogues revealed in vitro activity against strains of S. aureus and B. subtilis. sciforum.net The N-benzyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide, in particular, showed better activity against P. aeruginosa compared to its 4-oxo analogue. sciforum.net

Table 3: Antimicrobial Activity of this compound Derivatives

| Derivative/Compound Class | Target Microorganism(s) | Key Findings |

|---|---|---|

| Modified core compounds | Various pathogens | Exhibit significant antibacterial activity. |

| TXH9179 (Benzamide FtsZ inhibitor) | MSSA, MRSA (including vancomycin and linezolid-resistant strains) | Superior bactericidal potency compared to earlier-generation benzamides. nih.gov |

| 4-(4-Benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitriles | S. aureus ATCC 25923, P. aeruginosa ATCC 10145 | Evaluated for in vitro antimicrobial potential. nih.gov |

| N-benzyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide | S. aureus, B. subtilis, P. aeruginosa | Active against Gram-positive strains; better activity against P. aeruginosa than its 4-oxo analogue. sciforum.net |

In Vivo Efficacy Studies in Animal Models

The preclinical evaluation of this compound derivatives has extended to in vivo studies in animal models to assess their efficacy and potential therapeutic effects.

In the area of oncology, a derivative identified as compound 9x demonstrated dose-dependent tumor growth repression in mouse xenograft models. nih.gov These models utilized cells expressing both wild-type and a gatekeeper mutant of the RET oncogene, indicating the potential of this compound to overcome certain forms of drug resistance. nih.gov Similarly, the dual ABL/KIT kinase inhibitor, CHMFL-ABL/KIT-155, effectively suppressed tumor progression in xenograft mouse models using K562 (CML) and GIST-T1 (GIST) cells. nih.gov This compound also exhibited good oral pharmacokinetic properties. nih.gov

Regarding neurological applications, animal models have been used to demonstrate the potential of these compounds. For instance, one study showed that administration of a derivative led to significant reductions in depressive-like behaviors in animal models, which was linked to increased serotonin levels. In the context of gastrointestinal disorders, a 5-HT4 receptor agonist derivative, Compound 28b, was shown to enhance the gastric emptying rate and increase defecation weight in rat models. researchgate.net It also demonstrated an alleviation of visceral hypersensitivity in an irritation rat model. researchgate.net

Furthermore, an orally active inhibitor of sphingosine (B13886) 1-phosphate lyase, derivative 31, which shares a piperazine moiety, conferred pronounced protection in a rat model of multiple sclerosis. nih.gov This was associated with a profound reduction in peripheral T cell numbers. nih.gov

In the field of infectious diseases, the prodrug of the FtsZ inhibitor TXH9179, TXH1033, exhibited enhanced in vivo efficacy compared to the prodrug of an earlier-generation compound in a mouse model of systemic MRSA infection (peritonitis). nih.gov This was observed with both intravenous and oral administration. nih.gov

Table 4: In Vivo Efficacy of this compound Derivatives in Animal Models

| Derivative | Animal Model | Therapeutic Area | Key Findings |

|---|---|---|---|

| Compound 9x | Mouse xenograft (KIF5B-RET-Ba/F3 and KIF5B-RET(V804M)-Ba/F3 cells) | Oncology | Dose-dependent repression of tumor growth. nih.gov |

| CHMFL-ABL/KIT-155 | Xenograft mouse model (K562 and GIST-T1 cells) | Oncology | Effective suppression of tumor progression; good oral pharmacokinetics. nih.gov |

| General Derivative | Animal models of depression | Neuroscience | Significant reduction in depressive-like behaviors. |

| Compound 28b | Rat models of gastrointestinal function | Gastroenterology | Enhanced gastric emptying and defecation; alleviated visceral hypersensitivity. researchgate.net |

| Derivative 31 (S1P lyase inhibitor) | Rat model of multiple sclerosis | Autoimmune Disease | Pronounced protection from disease; reduction in peripheral T cells. nih.gov |

| TXH1033 (prodrug of TXH9179) | Mouse model of systemic MRSA infection | Infectious Disease | Enhanced in vivo efficacy with both IV and oral administration. nih.gov |

Metabolic Regulation in Diabetic Models

Derivatives of this compound have been investigated for their potential to modulate metabolic pathways, particularly in the context of diabetes and metabolic syndrome. Research has focused on developing alternatives to existing therapies like thiazolidinediones (TZDs), which are potent insulin (B600854) sensitizers but can have adverse effects. nih.gov

One area of investigation involves the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives as a potential treatment for insulin resistance. nih.gov These compounds are designed to act as selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulators, a key regulator of adipocyte differentiation and insulin sensitivity. nih.gov

Conversely, not all derivatives have shown beneficial metabolic effects. The compound N,N-diethyl-4-(phenyl-piperidin-4-ylidenemethyl)-benzamide, a delta-opioid agonist, was found to induce vacuolation in the beta-cells of the rat pancreas, leading to insulin depletion and hyperglycemia after seven days of administration. nih.gov This effect was attributed to the specific inhibition of insulin2 mRNA transcription. nih.gov

Anti-inflammatory Responses in Disease Models

The anti-inflammatory potential of piperazine derivatives has been demonstrated in preclinical models. A study on the novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, also known as LQFM182, has provided significant findings.

In a carrageenan-induced paw edema model, LQFM182 reduced edema formation. nih.gov Furthermore, in a pleurisy model, the compound decreased cell migration, specifically reducing polymorphonuclear cells. nih.gov This was accompanied by a reduction in the activity of myeloperoxidase, an enzyme indicative of neutrophil infiltration. nih.gov Crucially, LQFM182 was shown to lower the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), in the pleural exudate. nih.gov

Table 1: Anti-inflammatory Effects of (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)

| Parameter | Model | Effect |

|---|---|---|

| Edema | Carrageenan-induced paw edema | Reduction in edema formation nih.gov |

| Cell Migration | Carrageenan-induced pleurisy | Reduction in polymorphonuclear cells nih.gov |

| Enzyme Activity | Carrageenan-induced pleurisy | Reduction in myeloperoxidase activity nih.gov |

Central Nervous System Activity (e.g., Antidepressant Effects, Cognitive Enhancement, Neuroprotection)

Derivatives of this compound have shown promising activity within the central nervous system, with studies pointing towards neuroprotection and cognitive enhancement.

Cognitive Enhancement: The derivative FK960, identified as N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, has been shown to improve memory deficits in various rat models, including aged rats and those with scopolamine-induced memory impairment. nih.gov The mechanism of action for FK960 is believed to be through the activation of the somatostatinergic-serotonergic link, as it was found to increase serotonin, 5-hydroxyindoleacetic acid, and somatostatin (B550006) levels in the brain. nih.gov

Neuroprotection: The compound 4-[(4-Methylpiperazin-1-yl)methyl]benzamide (B1387768) has been identified as a potential neuroprotective agent. In research models of neurodegenerative conditions like Alzheimer's disease, it has demonstrated the ability to shield neurons from damage induced by oxidative stress. This suggests a potential therapeutic application in diseases characterized by neuronal loss. Additionally, a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide derivatives have been developed as antagonists for the M1 muscarinic acetylcholine (B1216132) receptor, which is a target for treating movement disorders such as Parkinson's disease. nih.gov

Tumor Growth Inhibition in Xenograft Models

A significant body of research highlights the anticancer properties of this compound derivatives, particularly their ability to inhibit tumor growth in in vivo xenograft models. These compounds often function as tyrosine kinase inhibitors.

One such derivative, 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide (designated as 9x), has shown potent, dose-dependent tumor growth repression in mouse xenograft models. nih.gov This was observed in tumors driven by both wild-type KIF5B-RET and the gatekeeper mutant KIF5B-RET(V804M). nih.gov Another potent dual kinase inhibitor, CHMFL-ABL/KIT-155, effectively suppressed tumor progression in xenograft models of Chronic Myeloid Leukemia (K562) and Gastrointestinal Stromal Tumors (GIST-T1). nih.gov

The derivative MBP-11901 has demonstrated efficacy against various human hepatocellular carcinoma (HCC) cell lines and, when administered orally in animal models, led to the disappearance of most tumors. mdpi.com Its anticancer effects are attributed to the targeted inhibition of multiple receptor tyrosine kinases, including FLT3, VEGFR2, c-KIT, and PDGFRβ. mdpi.com Furthermore, another compound, referred to as Compound 4, was shown to inhibit the growth of A549 non-small cell lung cancer cell-induced tumor xenografts in nude mice. researchgate.net

Table 2: Tumor Growth Inhibition by this compound Derivatives in Xenograft Models

| Compound/Derivative | Xenograft Model | Key Findings |

|---|---|---|

| 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide (9x) | KIF5B-RET-Ba/F3 and KIF5B-RET(V804M)-Ba/F3 | Dose-dependent repression of tumor growth. nih.gov |

| CHMFL-ABL/KIT-155 | K562 (CML) and GIST-T1 (GISTs) | Effective suppression of tumor progression. nih.gov |

| MBP-11901 | HepG2 (Hepatocellular Carcinoma) | Dose-dependent anticancer effects, leading to the disappearance of most tumors. mdpi.com |

| Compound 4 | A549 (Non-Small Cell Lung Cancer) | Inhibition of tumor growth. researchgate.net |

| MEHD7945A | NCI-H292 and Calu-3 (NSCLC) | Inhibition of tumor growth. researchgate.net |

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

The pharmacokinetic properties of this compound and its derivatives are crucial for their development as therapeutic agents.

Oral Bioavailability and Systemic Exposure

Efforts have been made to enhance the oral bioavailability of benzamide derivatives. For instance, a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives were synthesized to improve their absorption profiles. nih.gov It was found that replacing the 1-methylindol-3-yl carbonylamino moiety with a benzoyl or phenylsulfonyl group increased the intestinal absorption rate and, consequently, the oral bioavailability compared to the parent compound. nih.gov

The derivative CHMFL-ABL/KIT-155 was noted for possessing good oral pharmacokinetic properties, which contributed to its efficacy in suppressing tumor progression in xenograft models. nih.gov Similarly, a class of orally active S1P lyase inhibitors, (4-benzylphthalazin-1-yl)-2-methylpiperazin-1-yl]nicotinonitriles, were developed and demonstrated a profound reduction of peripheral T-cells following oral administration in a rat model. nih.gov However, not all derivatives have favorable oral bioavailability; for example, the compound Y-34959 showed low bioavailability due to poor intestinal absorption. nih.gov

Plasma Protein Binding Characteristics

The binding of a drug to plasma proteins is a critical ADME parameter that influences its distribution and availability to target tissues. While specific quantitative data for the plasma protein binding of this compound is not detailed in the provided research, it is an essential characteristic measured during preclinical development. For example, the development of MEHD7945A involved extensive pharmacokinetic analysis, which would include plasma protein binding assessments. researchgate.net The lipophilicity of many of these compounds, a property often required for crossing the blood-brain barrier and for activity at certain receptors, suggests that plasma protein binding is likely to be a significant factor in their pharmacokinetics. nih.gov

Intrinsic Clearance and Metabolic Stability

The metabolism of Imatinib (B729) is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. pharmgkb.orgnih.govashpublications.org The major isoenzyme responsible for the biotransformation of Imatinib is CYP3A4, with minor contributions from other isoforms such as CYP1A2, CYP2D6, CYP2C9, and CYP2C19. ashpublications.orgiiarjournals.org

The principal metabolic pathway is the N-demethylation of the piperazine ring, which results in the formation of its main active metabolite, N-desmethyl-imatinib (CGP74588). pharmgkb.orgiiarjournals.org This metabolite exhibits a similar in vitro pharmacological activity to the parent drug. iiarjournals.org Other metabolic pathways for Imatinib include oxidation of the piperazine ring, leading to the formation of N-oxide metabolites. pharmgkb.org A detailed study in rats identified numerous metabolites resulting from oxidation, hydroxylation, dealkylation, and catalytic dehydrogenation in phase I metabolism, followed by N-acetylation, methylation, and glucuronidation in phase II. nih.gov

The key role of CYP3A4 in the metabolism of Imatinib underscores the potential for drug-drug interactions. Co-administration with potent inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of Imatinib. nih.govaacrjournals.org Interestingly, Imatinib itself can act as a mechanism-based inhibitor of CYP3A4, which can lead to autoinhibition of its own metabolism. nih.govnih.gov

The pharmacokinetic properties of Imatinib and its N-desmethyl metabolite have been well-characterized. After oral administration, Imatinib is well absorbed with a bioavailability of approximately 98%. nih.gov The terminal elimination half-life of Imatinib is about 18 hours, while its active metabolite, CGP74588, has a longer half-life of around 40 hours. youtube.com

| Compound | Parameter | Value | Reference |

| Imatinib | Bioavailability | ~98% | nih.gov |

| Terminal Half-life (t½) | ~18 hours | nih.gov | |

| Protein Binding | ~95% | nih.gov | |

| Major Metabolizing Enzyme | CYP3A4 | pharmgkb.orgnih.govashpublications.org | |

| N-desmethyl-imatinib (CGP74588) | Terminal Half-life (t½) | ~40 hours | youtube.com |

| Activity | Similar to Imatinib | iiarjournals.org |

Table 1: Pharmacokinetic Properties of Imatinib and its N-desmethyl Metabolite

In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of Imatinib. These studies have confirmed that CYP3A4 is the primary enzyme responsible for the formation of the N-desmethyl metabolite. aacrjournals.orgnih.gov The rate of metabolism and the formation of various metabolites can be quantified in these systems to predict the in vivo clearance. While specific intrinsic clearance (CLint) values for this compound are not available, the extensive data on Imatinib suggests that the 4-methylpiperazine moiety is a primary target for metabolism, indicating a moderate to high clearance potential for compounds containing this group, largely dependent on the activity of CYP3A4.

| Enzyme Family | Specific Enzyme | Role in Metabolism of the 4-Methylpiperazine Moiety (in Imatinib) | Reference |

| Cytochrome P450 | CYP3A4 | Major enzyme for N-demethylation | pharmgkb.orgnih.govashpublications.orgaacrjournals.org |

| CYP1A2 | Minor role | ashpublications.orgiiarjournals.org | |

| CYP2D6 | Minor role | ashpublications.orgiiarjournals.org | |

| CYP2C9 | Minor role | ashpublications.orgiiarjournals.org | |

| CYP2C19 | Minor role | ashpublications.orgiiarjournals.org |

Table 2: Enzymes Involved in the Metabolism of the 4-Methylpiperazine Moiety of Imatinib

Computational Chemistry and Rational Drug Design Involving 4 4 Methylpiperazin 1 Yl Benzamide Scaffolds

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This technique is widely used to understand and predict how ligands like those containing the 4-(4-methylpiperazin-1-yl)benzamide scaffold interact with their protein targets.

Prediction of Binding Modes and Affinities

Molecular docking simulations are crucial for predicting how a ligand will bind to a protein's active site and estimating the strength of this interaction, often expressed as a docking score or binding affinity. For instance, in the development of inhibitors for the receptor tyrosine kinase RET, a rational design strategy for type II kinase inhibitors led to the discovery of compound 9x , which incorporates a modified this compound moiety. nih.gov This compound demonstrated potent inhibitory activity against wild-type RET and its gatekeeper mutants, with IC50 values as low as 4 nM. nih.gov Docking studies help to visualize and predict the binding mode that leads to such high affinity.

Similarly, in the quest for novel inhibitors of DNA gyrase B, a 3D-pharmacophore structure-based virtual screening identified several hits. nih.gov Molecular docking of these compounds revealed their binding modes within the active site, with some showing favorable interactions and docking scores. For example, compound 4 (ZINC32858011) from this screening exhibited a strong binding affinity, which was later confirmed by its inhibitory activity with an IC50 value of 6.3 ± 0.1 μM. nih.gov

In another study focused on developing selective antagonists for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs were synthesized and evaluated. nih.gov The binding affinities of these compounds ranged from 350 nM to over 10 μM, and docking studies would have been instrumental in understanding the structure-activity relationships (SAR) that govern this range of potencies. nih.gov

The following table summarizes the predicted binding affinities of selected compounds containing the this compound scaffold or its derivatives against their respective targets.

| Compound/Analog | Target Protein | Predicted/Measured Binding Affinity | Reference |

| 9x | RET Kinase | IC50 = 4 nM | nih.gov |

| Compound 4 (ZINC32858011) | DNA Gyrase B | IC50 = 6.3 ± 0.1 μM | nih.gov |

| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide series | M1 mAChR | IC50 = 350 nM to >10 μM | nih.gov |

| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide (5b) | Butyrylcholinesterase | IC50 = 0.82 ± 0.001 μM | hilarispublisher.comresearchgate.net |

Identification of Key Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Understanding the specific interactions between a ligand and the amino acid residues of its target protein is fundamental for drug design. Molecular docking excels at identifying these key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking.

For example, in the solid-state structure of Imatinib (B729), a molecule containing the this compound core, intermolecular hydrogen bonds involving the amide and amine groups are observed. mdpi.com Specifically, N–H···O and N–H···N hydrogen bonds connect the molecules into infinite chains. mdpi.com Docking studies of Imatinib and its analogs into the kinase domain of Abl have revealed numerous hydrogen bonds and hydrophobic interactions that are crucial for its inhibitory activity.

In the context of M1 mAChR antagonists, the N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold allows for various interactions. nih.gov The benzamide (B126) portion can form hydrogen bonds, while the piperazine (B1678402) and its alkyl substituent can engage in hydrophobic and van der Waals interactions within the receptor's binding pocket. The high sequence conservation in the orthosteric binding site of mAChR subtypes makes selective targeting challenging, highlighting the importance of subtle differences in these interactions for achieving selectivity. nih.gov

A study on benzamide derivatives as anti-leukotriene agents showed that the benzamide moiety corresponds to the triene portion of leukotriene, indicating its importance in binding. elsevierpure.com Furthermore, studies on ortho-(4-tolylsulfonamido)benzamides revealed intramolecular hydrogen bonding between the carbonyl oxygen and the sulfonamide hydrogen, forming a stable six-membered ring, and intermolecular hydrogen bonds of the N–H···O=S type. mdpi.com Such detailed interaction patterns are critical for understanding and predicting the behavior of these molecules.

The table below details some of the key residue interactions identified for compounds with the this compound scaffold.

| Compound/Analog | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Imatinib | Abl Kinase | Amide and amine groups | N–H···O and N–H···N hydrogen bonds | mdpi.com |

| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide series | M1 mAChR | Various | Hydrogen bonding, hydrophobic contacts | nih.gov |

| Benzamide derivatives | Leukotriene Receptor | Benzamide moiety | Mimics triene portion of leukotriene | elsevierpure.com |

| ortho-(4-tolylsulfonamido)benzamides | N/A (crystal structure) | Carbonyl oxygen, sulfonamide hydrogen, amide N-H | Intramolecular and intermolecular hydrogen bonds | mdpi.com |

| DNA Gyrase B inhibitors | DNA Gyrase B | Asn46, Val43, Ala47, Val71, Ile78, Pro79, Val120, Val167 | Hydrogen bonding, hydrophobic interactions | nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and fluctuations of the complex over time. youtube.com MD simulations are invaluable for understanding the stability of binding poses predicted by docking and for elucidating the detailed mechanism of binding. researchgate.net

For instance, MD simulations of Imatinib have been used to study its bioactive conformation. irbbarcelona.org These simulations can reveal how the molecule adapts its shape within the binding site and how water molecules might mediate interactions. The extended conformation of Imatinib, which is predicted to be more stable, is crucial for its interaction with the target kinase. mdpi.com

In the development of inhibitors for the SARS-CoV-2 main protease, MD simulations of a lead compound, Z144, showed that the molecule remained stable in the active site over a 100 ns simulation. nih.gov The simulations revealed that strong non-covalent interactions are key to its stability and that the binding can induce conformational changes in the protein. nih.gov Similarly, a study on ROCK1 inhibitors used MD simulations to confirm the stability of the docked poses of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds and to analyze the binding free energies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

For benzamide derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. For example, a QSAR study on benzamide derivatives as anti-leukotriene agents helped to deduce the structural features necessary for potent activity by analyzing their conformational characteristics in relation to leukotriene. elsevierpure.com

In the context of piperazine-based mTORC1 inhibitors, QSAR models revealed that molecular descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (PSA) were significantly correlated with inhibitory activity. mdpi.com Similarly, a QSAR study on bicyclo((aryl)methyl)benzamides as GlyT1 inhibitors identified descriptors like hydrogen bond donors, polarizability, and surface tension as being strongly correlated with biological activity. mdpi.com These models are validated internally and externally to ensure their predictive power. mdpi.commdpi.com

The following table presents descriptors often used in QSAR studies of benzamide and piperazine derivatives.

| QSAR Descriptor | Description | Relevance | Reference |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. | mdpi.com |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Related to molecule size and intermolecular forces. | mdpi.com |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties. | mdpi.com |

| Log P | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity. | researchgate.net |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors in a molecule. | Crucial for specific interactions with biological targets. | mdpi.com |

Fragment-Based Drug Design (FBDD) Strategies

Fragment-based drug design (FBDD) is a powerful strategy for hit identification that starts with screening small, low-molecular-weight compounds (fragments) for weak binding to the target protein. frontiersin.org These hits are then grown or linked together to create more potent leads. The this compound scaffold itself can be considered a large fragment or can be deconstructed into smaller fragments for use in FBDD.

For example, the piperazine ring is a common fragment in drug discovery and is often a target for bioisosteric replacement to optimize properties. researchgate.net A study on carbonic anhydrase inhibitors utilized a library of sulfamide (B24259) fragments, including one containing a 4-methylpiperazine moiety, to identify selective inhibitors. nih.gov The co-crystal structure of a hit fragment with the target protein provides valuable information for fragment evolution through growing or linking. nih.govrsc.org

De Novo Design and Virtual Screening Approaches

De novo design involves the computational creation of novel molecular structures that are predicted to bind to a specific target. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify potential hits. mdpi.com

The this compound scaffold can serve as a starting point or a building block in de novo design algorithms. By understanding the key interactions this scaffold makes, new molecules can be designed that retain these interactions while exploring new chemical space.

Virtual screening has been extensively used to identify novel compounds based on known active scaffolds. For instance, a pharmacophore-based virtual screening was used to identify novel DNA gyrase B inhibitors, leading to the discovery of promising hits from the ZINC database. nih.gov In another example, a virtual screening of benzamide derivatives as glucokinase activators identified a hit compound from the ZINC database that bound to the target with a high docking score. nih.gov These studies often employ filters, such as Lipinski's rule of five, to select for compounds with drug-like properties. nih.govnih.govuniv-paris-diderot.fr

Emerging Research Areas and Future Perspectives for 4 4 Methylpiperazin 1 Yl Benzamide Analogues

Development of Highly Selective Pharmacological Probes

The development of highly selective pharmacological probes is crucial for dissecting complex biological pathways and validating novel drug targets. Analogues of 4-(4-methylpiperazin-1-yl)benzamide are being actively investigated for this purpose, with researchers modifying the core structure to achieve high affinity and specificity for particular protein targets.

One area of focus is the development of selective inhibitors for various kinases. smolecule.com For instance, modifications to the benzamide (B126) scaffold have led to potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. nih.gov Structure-based design has guided the synthesis of analogues with improved potency for TYK2 and enhanced selectivity over other JAK family members like JAK1 and JAK2. nih.gov

Similarly, derivatives of this scaffold have been explored as selective antagonists for opioid and dopamine (B1211576) receptors. N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which share structural similarities with the 4-methylpiperazin-1-yl)benzamide core, have been identified as a new class of kappa opioid receptor antagonists. nih.gov Further optimization of these leads has resulted in compounds with high potency and selectivity for the kappa opioid receptor. nih.gov In the realm of dopamine receptors, novel heterocyclic trans-olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides have been synthesized as highly selective probes for the dopamine D3 receptor, which is implicated in the reinforcing effects of drugs of abuse. nih.gov

The selectivity of these probes is often assessed through a variety of in vitro assays, including binding assays and functional assays. For example, the binding affinities of dopamine D3 receptor antagonists were evaluated in cells transfected with human dopamine D2(L), D3, or D4 receptors. nih.gov

Strategies for Overcoming Resistance Mechanisms in Target Modulation (e.g., Kinase Mutations)

A significant challenge in targeted therapy, particularly in oncology, is the emergence of drug resistance, often driven by mutations in the target protein. The development of this compound analogues capable of overcoming these resistance mechanisms is a critical area of research.

In the context of kinase inhibitors, a common resistance mechanism is the acquisition of "gatekeeper" mutations in the ATP-binding pocket of the kinase, which can prevent the drug from binding effectively. nih.gov Researchers are designing new generations of inhibitors that can accommodate or circumvent these mutations. For example, in the case of rearranged during transfection (RET) tyrosine kinase inhibitors, where gatekeeper mutations like V804L and V804M limit the efficacy of existing drugs, novel this compound derivatives have been developed. nih.gov One such derivative, compound 9x, has demonstrated the ability to inhibit both wild-type RET and its gatekeeper mutants. nih.gov

Strategies to overcome resistance are not limited to direct inhibition of the mutated target. In some cases, resistance involves the activation of alternative signaling pathways. For instance, resistance to MEK inhibitors in malignant peripheral nerve sheath tumors (MPNST) can involve the upregulation of the PDGFRβ pathway. nih.gov This suggests that combination therapies targeting both MEK and PDGFRβ could be a viable strategy to overcome resistance. nih.gov

Another approach to combatting resistance is the development of allosteric inhibitors, which bind to a site on the target protein distinct from the active site. nih.gov This can be particularly effective against mutations that alter the active site. Asciminib, an allosteric inhibitor of the BCR-ABL1 kinase, has shown activity against TKI-resistant mutations in chronic myeloid leukemia. nih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches

While high selectivity is often a primary goal in drug design, there is growing interest in the concept of polypharmacology, where a single drug is designed to interact with multiple targets. This multi-targeting approach can offer advantages in treating complex diseases like cancer and diabetic nephropathy, where multiple pathways are often dysregulated. ontosight.ainih.gov

Analogues of this compound are being explored for their potential as multi-target agents. For example, a novel pyridone derivative incorporating the 4-methylpiperazin-1-yl moiety has been developed as an orally active multi-target agent for the treatment of diabetic nephropathy. nih.gov This compound was designed to address oxidative stress, inflammation, and fibrosis, which are key pathological factors in this disease. nih.gov

In cancer therapy, targeting multiple pathways simultaneously can be more effective than inhibiting a single target. The structural similarity of some this compound derivatives to known multi-kinase inhibitors like imatinib (B729) suggests their potential in this area. smolecule.com These compounds have the potential to interact with various enzymes and proteins involved in cancer cell proliferation and survival. ontosight.ai

Novel Therapeutic Modalities and Combination Therapies

Beyond the development of single-agent inhibitors, researchers are exploring novel therapeutic modalities and combination therapies involving this compound analogues to enhance therapeutic efficacy and overcome resistance.

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of modern cancer treatment. The rationale is that such combinations can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. nih.gov For instance, combining a MEK inhibitor with a RAF dimer inhibitor has shown promise in preclinical models of NF1-deficient malignant peripheral nerve sheath tumors. nih.gov This combination was more effective at inhibiting MAPK pathway signaling than either agent alone. nih.gov

Another emerging strategy is the use of antibiotic adjuvants to combat antimicrobial resistance. nih.gov This involves co-administering a traditional antibiotic with a compound that inhibits a bacterial resistance mechanism, such as β-lactamase enzymes or efflux pumps. nih.govnih.gov While not a direct application of this compound analogues to date, the principles of combination therapy to overcome resistance are highly relevant.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(4-Methylpiperazin-1-yl)benzamide derivatives, and how do solvent choices affect yield?

- Methodological Answer: Synthesis typically involves multi-step reactions under inert atmospheres (e.g., Schlenk techniques) to prevent moisture interference. For example, condensation reactions between benzoic acid derivatives and amines require coupling agents like dicyclohexylcarbodiimide (DCC) with catalysts such as 4-dimethylaminopyridine (DMAP) . Solvent polarity significantly impacts reaction efficiency; polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while non-polar solvents improve yields in hydrophobic intermediates. Purification via column chromatography (e.g., chloroform:methanol gradients) ensures high purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound analogues?

- Methodological Answer: H and C NMR are critical for verifying aromatic proton environments and piperazine/amide linkages. For instance, the methyl group on the piperazine ring appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns consistent with substitution . High-resolution MS (HRMS) confirms molecular weight accuracy, with ESI+ modes detecting protonated ions ([M+H]). Discrepancies >2 ppm warrant re-evaluation of synthetic steps .

Q. What physicochemical properties (e.g., log P, pKa) are critical for predicting the bioavailability of this compound-based compounds?

- Methodological Answer: log P (partition coefficient) values (~4.38) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility . pKa values (e.g., 8.07 for the piperazine nitrogen) influence ionization states at physiological pH, affecting receptor binding and metabolic stability. Computational tools like MarvinSketch or experimental titration assays can validate these parameters .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituent variations on the biological activity of this compound derivatives?